In-Depth Technical Guide: Synthesis and Chemical Characterization of Antifungal Agent 95
In-Depth Technical Guide: Synthesis and Chemical Characterization of Antifungal Agent 95
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Antifungal Agent 95, a novel α-oximido-arylacetamide, also identified as compound CN21b. This document details the experimental protocols for its synthesis, presents its chemical and physical properties, and includes its analytical characterization data.
Chemical Identity and Properties
Antifungal Agent 95 (CN21b) is a potent fungal growth inhibitor with significant activity against various plant pathogens. A summary of its key identifiers and properties is provided in the table below.
| Property | Value |
| Compound Name | Antifungal Agent 95 (CN21b) |
| Systematic Name | (R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2-((Z)-methoxyimino)-2-phenylacetamide |
| CAS Number | 2883716-51-4 |
| Molecular Formula | C₁₇H₁₇N₃O₄ |
| Molecular Weight | 327.33 g/mol |
| Appearance | White solid |
| Melting Point | 135.2–136.5 °C |
Synthesis Workflow
The synthesis of Antifungal Agent 95 is a multi-step process involving the preparation of key intermediates. The overall workflow is depicted in the diagram below.
Caption: Synthetic pathway for Antifungal Agent 95 (CN21b).
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Synthesis of (Z)-2-(hydroxyimino)-2-phenylacetic acid
To a solution of phenylglyoxylic acid (1.50 g, 10 mmol) in 20 mL of water, sodium bicarbonate (1.68 g, 20 mmol) was added, and the mixture was stirred until the solid dissolved completely. Subsequently, hydroxylamine hydrochloride (0.76 g, 11 mmol) was added, and the reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, the mixture was acidified with 2 M hydrochloric acid to a pH of 2. The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to afford (Z)-2-(hydroxyimino)-2-phenylacetic acid as a white solid.
Synthesis of (R)-2-(2-aminophenyl)-4-isopropyloxazoline
A mixture of 2-aminobenzonitrile (1.18 g, 10 mmol), (R)-valinol (1.03 g, 10 mmol), and zinc chloride (0.14 g, 1 mmol) in chlorobenzene (20 mL) was heated to reflux for 24 hours. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give (R)-2-(2-aminophenyl)-4-isopropyloxazoline as a yellow oil.
Synthesis of (R)-N-(2-((R)-4-isopropyloxazolin-2-yl)phenyl)-2-((Z)-methoxyimino)-2-phenylacetamide (Antifungal Agent 95)
To a solution of (Z)-2-(methoxyimino)-2-phenylacetic acid (0.358 g, 2 mmol) in dichloromethane (20 mL) were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.422 g, 2.2 mmol) and 1-hydroxybenzotriazole (HOBt, 0.297 g, 2.2 mmol). The mixture was stirred at room temperature for 30 minutes. Then, a solution of (R)-2-(2-aminophenyl)-4-isopropyloxazoline (0.436 g, 2 mmol) and triethylamine (0.304 g, 3 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction, the mixture was washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford Antifungal Agent 95 as a white solid.
Chemical Characterization Data
The chemical structure and purity of the synthesized Antifungal Agent 95 were confirmed by various analytical techniques.
| Analysis | Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.55 (s, 1H), 8.56 (d, J = 8.3 Hz, 1H), 7.68 – 7.63 (m, 2H), 7.48 – 7.38 (m, 4H), 7.18 (td, J = 7.7, 1.3 Hz, 1H), 4.49 – 4.41 (m, 1H), 4.16 (dd, J = 8.5, 6.8 Hz, 1H), 4.10 (s, 3H), 4.07 – 4.01 (m, 1H), 2.01 – 1.89 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.8 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 162.4, 162.3, 150.9, 138.0, 132.3, 131.0, 129.2, 128.8, 126.9, 124.6, 122.5, 120.3, 72.8, 69.8, 63.9, 32.8, 18.8, 18.2. |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₇H₁₈N₃O₄: 328.1292; Found: 328.1295. |
Antifungal Activity
Antifungal Agent 95 has demonstrated significant in vitro activity against several fungal pathogens.
| Fungal Species | EC₅₀ (μM)[1][2] |
| Sclerotinia sclerotiorum | 2.11[1] |
| Botrytis cinerea | 0.97[1][2] |
Furthermore, Antifungal Agent 95 exhibits potent inhibitory effects against resistant strains of B. cinerea, with EC₅₀ values remaining below 10 μM.[1]
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the proposed mechanism of action, involving the inhibition of a key fungal enzyme, and the experimental workflow for its evaluation.
Caption: Experimental workflow for the synthesis and evaluation of Antifungal Agent 95.
